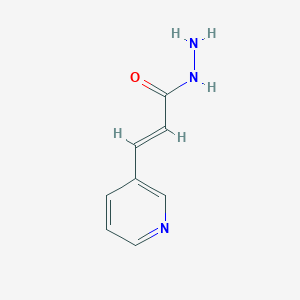
3-(3-Pyridinyl)acrylohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Pyridinyl)acrylohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of 3-(3-pyridinyl) acrylic acid and has a molecular weight of 198.2 g/mol.
Wirkmechanismus
The mechanism of action of 3-(3-pyridinyl)acrylohydrazide is not fully understood. However, researchers have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. The compound may also inhibit the activity of enzymes that are essential for cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce DNA damage in cancer cells, which can lead to cell death. Additionally, the compound has been shown to inhibit the activity of enzymes that are essential for bacterial and fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-pyridinyl)acrylohydrazide is its potential as a therapeutic agent for cancer and infectious diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the compound's toxicity profile and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(3-pyridinyl)acrylohydrazide. One area of research is the development of new analogs of the compound with improved efficacy and reduced toxicity. Additionally, researchers can investigate the compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers can investigate the compound's potential as a chemical tool for studying biological processes such as cell signaling and gene expression.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of science. The compound has shown promising results in preclinical studies as a therapeutic agent for cancer and infectious diseases. Further research is needed to determine the compound's efficacy in clinical trials and its potential as a chemical tool for studying biological processes.
Synthesemethoden
The synthesis of 3-(3-pyridinyl)acrylohydrazide involves the reaction of 3-(3-pyridinyl) acrylic acid with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-Pyridinyl)acrylohydrazide has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the compound's potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, the compound has been studied for its potential as an antibacterial and antifungal agent.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
(E)-3-pyridin-3-ylprop-2-enehydrazide |
InChI |
InChI=1S/C8H9N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-6H,9H2,(H,11,12)/b4-3+ |
InChI-Schlüssel |
PZUAEBAFVROGMX-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NN |
SMILES |
C1=CC(=CN=C1)C=CC(=O)NN |
Kanonische SMILES |
C1=CC(=CN=C1)C=CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
